molecular formula C19H7Cl9 B14335730 Tris(2,4,6-trichlorophenyl)methane CAS No. 105633-27-0

Tris(2,4,6-trichlorophenyl)methane

Katalognummer: B14335730
CAS-Nummer: 105633-27-0
Molekulargewicht: 554.3 g/mol
InChI-Schlüssel: QIVPDQGCFOAGKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2,4,6-trichlorophenyl)methane is an organic compound characterized by a central carbon atom bonded to three 2,4,6-trichlorophenyl groups. This compound is known for its stability and unique luminescent properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trichlorophenyl)methane typically involves the reaction of 2,4,6-trichlorobenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .

Wirkmechanismus

The mechanism by which tris(2,4,6-trichlorophenyl)methane exerts its effects is primarily through its ability to form stable radicals. These radicals can interact with various molecular targets, leading to unique photophysical properties. The compound’s luminescence is attributed to the radiative decay of doublet excitons, which is facilitated by the electron-donating and accepting groups attached to the central carbon atom .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(2,4,6-trichlorophenyl)methane stands out due to its unique combination of stability, luminescent properties, and versatility in various chemical reactions. Its ability to form stable radicals and participate in diverse reactions makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

105633-27-0

Molekularformel

C19H7Cl9

Molekulargewicht

554.3 g/mol

IUPAC-Name

2-[bis(2,4,6-trichlorophenyl)methyl]-1,3,5-trichlorobenzene

InChI

InChI=1S/C19H7Cl9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6,19H

InChI-Schlüssel

QIVPDQGCFOAGKU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C(C2=C(C=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=C3Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.